1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride
Overview
Description
“1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” can be represented by the InChI code: 1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H . This indicates that the molecule consists of a pyrimidine ring attached to a diazepane ring .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has explored innovative methods to synthesize diazepine derivatives, including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride." For example, Johnston and Mcnab (2009) investigated an electrophilic substitution–decarbonylation process for creating diazepinone derivatives, a category to which the compound belongs (Johnston & Mcnab, 2009).
Chemical Properties and Reactions : Studies like those by Insuasty et al. (1998) have focused on the reactions and properties of related diazepin-6-ones, which offer insights into the chemical behavior of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Insuasty et al., 1998).
Applications in Pharmaceutical Research
Drug Synthesis and Modification : Research by Nalikezhathu et al. (2023) demonstrates the utility of diazacycles, a group that includes "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride," in the synthesis of various drugs, highlighting their relevance in pharmaceutical applications (Nalikezhathu et al., 2023).
Biological Activity : Mibu et al. (2003) investigated the DNA strand breakage activity of certain 1,4-diazepines, suggesting potential biological activities of diazepine derivatives including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mibu et al., 2003).
Material Science and Catalysis
- Catalytic Applications : Research has also looked into the use of diazepine derivatives in catalysis. Mayilmurugan et al. (2008) examined iron(III) complexes of 1,4-diazepane ligands for biomimetic extradiol cleavage of catechols, which might provide a template for the catalytic potential of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mayilmurugan et al., 2008).
properties
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJOCZVSWBQVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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